4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a synthetic small molecule characterized by a dihydropyridazine core substituted with a methoxy group at position 4 and a carboxamide moiety linked to a 4-(6-methylbenzothiazol-2-yl)phenyl group. The 1-(4-methylphenyl) substituent further enhances its structural complexity. Its synthesis likely involves multi-step reactions, including cyclocondensation and coupling strategies, as seen in analogous heterocyclic systems . Characterization via spectroscopic methods (e.g., $ ^1H $ NMR, IR) aligns with protocols for structurally related benzothiazole and pyridazine derivatives, ensuring structural fidelity .
Its structural features, such as the 6-methylbenzothiazole and 4-methoxy groups, may influence solubility, metabolic stability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-16-4-11-20(12-5-16)31-24(32)15-22(34-3)25(30-31)26(33)28-19-9-7-18(8-10-19)27-29-21-13-6-17(2)14-23(21)35-27/h4-15H,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWAKPDCYSYFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Benzothiazole vs. Oxadiazole : The target’s benzothiazole group may enhance π-π stacking and hydrophobic interactions compared to oxadiazole-containing analogs, which prioritize electronic effects .
- Methoxy and Methyl Groups : These substituents likely improve lipophilicity and metabolic stability over hydroxyl or unsubstituted analogs, as seen in spiro-benzothiazole derivatives .
- Synthetic Complexity : The target’s multi-heterocyclic architecture may reduce synthetic yields compared to simpler benzoxazine derivatives (e.g., 75% yields in ) .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from similar structures:
- Solubility: The 4-methoxy group may increase water solubility relative to non-polar methylphenyl analogs but reduce it compared to hydroxylated spiro compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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